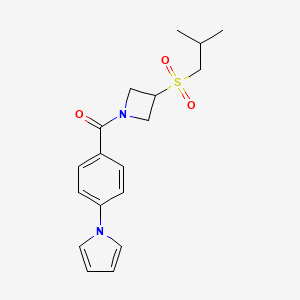
N-(2-aminophenyl)-3-(trifluoromethyl)-2-quinoxalinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(2-Aminophenyl)-3-(trifluoromethyl)-2-quinoxalinecarboxamide involves starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one. A wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines, including the target compound, can be obtained through various chemical transformations. These include the introduction of amino groups, which are pivotal for the compound's activity and properties (Didenko et al., 2015).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a quinoxaline core substituted with a trifluoromethyl group and an aminophenyl moiety. This structure is crucial for its unique chemical behavior and interactions. The synthesis and reactivity of laquinimod, a related quinoline-3-carboxamide, provide insights into the mechanisms that could be involved in the formation and reactivity of such compounds, highlighting the role of intramolecular interactions (Jansson et al., 2006).
Chemical Reactions and Properties
Quinoxalines, including this compound, exhibit a range of chemical reactions. They can undergo nucleophilic substitution, addition reactions, and can act as ligands in coordination chemistry due to their nitrogen atoms. The study of 3-trifluoroacetyl-quinolin-2(1H)-ones as carbonyl and acid surrogates in Passerini-/Ugi-Type reactions showcases the versatile reactivity of quinoxaline derivatives under mild conditions, leading to the formation of various functionalized compounds (Madhu et al., 2022).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline form, are influenced by its molecular structure. Polymorphic modifications of similar compounds indicate the importance of molecular interactions and packing in determining their physical properties, as seen in the study of polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide (Shishkina et al., 2018).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A significant application of quinoxaline derivatives, including structures similar to N-(2-aminophenyl)-3-(trifluoromethyl)-2-quinoxalinecarboxamide, is in the field of antimicrobial research. Several studies have demonstrated the potent antibacterial and antifungal activities of these compounds. For instance, derivatives of quinoxaline N,N-dioxide exhibited considerable antimicrobial activity against a range of bacterial and yeast strains, hinting at their potential as new drugs for antimicrobial chemotherapy (Vieira et al., 2014). Additionally, a new series of quinoxaline 1,4-di-N-oxides were synthesized and evaluated for their antibacterial and antifungal activities, showing promising results against pathogens like Aspergillus fumigatus and Streptococcus pneumonia (Soliman, 2013).
Chemical Synthesis and Reactivity
The chemical reactivity and versatility of quinoxaline derivatives have been widely explored. A study focused on the synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one and 3-(trifluoromethyl)quinoxaline-2-carboxylic acids, paving the way for a variety of functional group incorporations (Didenko et al., 2015). Another study described the tailored use of 3-trifluoroacetyl-quinolin-2(1H)-ones as carbonyl and acid surrogates in Passerini- and Ugi-type reactions for synthesizing α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids (Madhu et al., 2022).
Polymer and Material Science
Quinoxaline derivatives have also found applications in material science, particularly in the development of polymers. One study focused on the room-temperature free-radical-induced polymerization of certain quinoxaline-containing compounds, which is significant for developing low-temperature, thermally curable thermosetting resin systems for high-temperature applications (Baek et al., 2003).
Propiedades
IUPAC Name |
N-(2-aminophenyl)-3-(trifluoromethyl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O/c17-16(18,19)14-13(21-11-7-3-4-8-12(11)22-14)15(24)23-10-6-2-1-5-9(10)20/h1-8H,20H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUDLZXKZZPINZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=NC3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

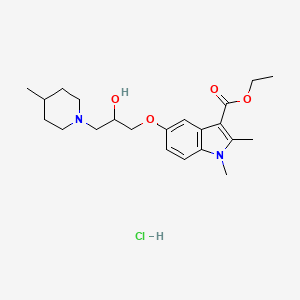

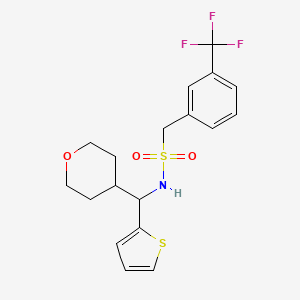
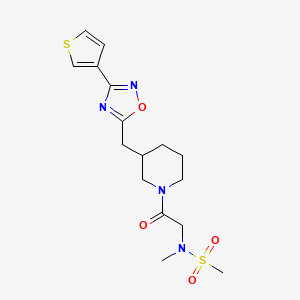
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate](/img/structure/B2493941.png)
![6-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2493942.png)
![2-Bromo-4-(bromomethyl)-7,7-dimethyl-3-oxobicyclo[2.2.1]heptanecarboxylic acid](/img/structure/B2493943.png)

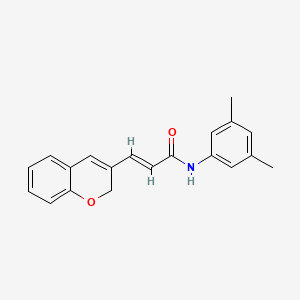


![2-Fluoro-N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2493950.png)
